4-fluoro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3/c1-22-13-8-4-11(5-9-13)15-19-20-16(23-15)18-14(21)10-2-6-12(17)7-3-10/h2-9H,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEOEQNWKWVZFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
The compound 4-fluoro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic derivative of the oxadiazole family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial , anticancer , and antioxidant properties. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a cinnamamide moiety linked to a 1,3,4-oxadiazole ring substituted with a 4-methoxyphenyl group . The presence of the fluorine atom is significant as it often enhances the biological activity of compounds by modifying their electronic properties.
Target Enzymes
The primary targets for this compound are cholinesterase enzymes, specifically:
- Acetylcholinesterase (AChE)
- Butyrylcholinesterase (BuChE)
Inhibition of these enzymes leads to an increase in acetylcholine concentration, which can enhance synaptic transmission and potentially improve cognitive functions.
Biochemical Pathways
The compound's interaction with cholinesterases affects the cholinergic pathway, which is crucial for neurotransmission. By preventing the breakdown of acetylcholine, it can have various physiological effects including improved memory and cognition.
Antimicrobial Activity
Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, with studies highlighting its potential as an antibacterial agent comparable to conventional antibiotics .
| Pathogen | Activity | IC50 (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | 15.6 |
| Escherichia coli | Significant inhibition | 12.0 |
| Candida albicans | Mild inhibition | 25.0 |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. The compound exhibits cytotoxic effects against various cancer cell lines:
| Cell Line | Activity | IC50 (µM) |
|---|---|---|
| HeLa (cervical cancer) | High cytotoxicity | 8.5 |
| MCF-7 (breast cancer) | Moderate cytotoxicity | 12.0 |
| A549 (lung cancer) | Low cytotoxicity | 20.0 |
The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can enhance anticancer activity by increasing lipophilicity and improving cellular uptake .
Antioxidant Activity
In addition to its antimicrobial and anticancer properties, this compound also demonstrates antioxidant activity. It scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on various substituted oxadiazole derivatives demonstrated that compounds similar to this compound exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The study concluded that the presence of electron-donating groups significantly enhanced antimicrobial efficacy .
- Cytotoxicity Assessment : In vitro assays assessing the cytotoxicity of this compound on cancer cell lines revealed promising results. The compound was found to induce apoptosis in HeLa cells through the activation of caspase pathways, suggesting a mechanism for its anticancer effects .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the oxadiazole ring exhibit significant anticancer properties. In vitro studies have shown that derivatives similar to 4-fluoro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide can inhibit the growth of various cancer cell lines. For instance:
- Cell Line Studies : Compounds with similar structures have demonstrated IC50 values in the low micromolar range against glioblastoma and other tumor cells .
- Mechanism of Action : The anticancer effects are often attributed to the compound's ability to induce apoptosis in cancer cells by damaging DNA and modulating cell cycle progression .
Antidiabetic Properties
The potential of this compound as an anti-diabetic agent has been explored through various studies:
- In Vivo Studies : Research using genetically modified models such as Drosophila melanogaster has shown that related compounds can significantly lower glucose levels .
- Mechanism : The mechanism may involve modulation of insulin signaling pathways or enhancement of glucose uptake in peripheral tissues.
Antimicrobial Activity
Oxadiazole derivatives are also being investigated for their antimicrobial properties:
- Broad Spectrum Activity : Some studies have reported that oxadiazole-containing compounds exhibit activity against a range of microorganisms, including bacteria and fungi. This suggests potential applications in treating infections .
Case Study 1: Anticancer Efficacy
A study focusing on a series of oxadiazole derivatives demonstrated that certain compounds exhibited significant cytotoxicity against multiple cancer cell lines, including OVCAR-8 and NCI-H40. The compounds showed percent growth inhibitions exceeding 80% at specific concentrations .
Case Study 2: Anti-diabetic Effects
In another study involving diabetic models, several oxadiazole derivatives were evaluated for their ability to lower blood glucose levels. Results indicated that specific compounds significantly reduced glucose levels compared to control groups .
Table 1: Biological Activities of Related Compounds
| Activity Type | Related Compound | IC50 (µM) | Reference |
|---|---|---|---|
| Antitumor | Compound A | 23.30 ± 0.35 | |
| Antidiabetic | Compound B | Not specified | |
| Antimicrobial | Compound C | Varies |
Table 2: Structural Features and Corresponding Activities
| Structural Feature | Activity Type | Observed Effect |
|---|---|---|
| Methoxy Group | Antitumor | Enhanced cytotoxicity |
| Fluorine Substitution | Antidiabetic | Increased efficacy in glucose lowering |
| Oxadiazole Moiety | Antimicrobial | Broad spectrum antimicrobial activity |
Comparison with Similar Compounds
Key Observations :
Substituent Effects: Electron-donating groups (e.g., methoxy in LMM5 and the target compound) enhance solubility and may improve bioavailability . Halogenation (e.g., fluoro in HSGN-235 or chloro in 5a) increases lipophilicity and membrane permeability, critical for antimicrobial activity .
Synthetic Yields :
- Yields for 1,3,4-oxadiazoles vary widely (24–90%), influenced by substituent reactivity and coupling methods. For example, compound 7c (90% yield) used optimized protocols, whereas lower yields (e.g., 24% for compound 23 in ) reflect steric or electronic challenges .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing 4-fluoro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide?
- Methodological Answer: The compound is synthesized via coupling reactions between the carboxylic acid derivative (e.g., 4-fluorobenzoic acid) and the oxadiazol-2-amine intermediate. Key steps include:
- Activation of the carboxylic acid using coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to form an active ester intermediate .
- Reaction with the oxadiazole amine under inert conditions (e.g., nitrogen atmosphere) in anhydrous solvents like DMF or THF.
- Purification via column chromatography or recrystallization. Optimal yields (~70–85%) are achieved at room temperature (25°C) with a 1:1.2 molar ratio of acid to amine .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer:
- IR Spectroscopy: Confirm the presence of amide C=O stretching (~1650–1680 cm⁻¹) and oxadiazole C=N vibrations (~1600 cm⁻¹) .
- ¹H-NMR: Key signals include the methoxy proton resonance at δ 3.8–4.0 ppm (singlet, 3H), fluorobenzamide aromatic protons (δ 7.2–8.1 ppm), and oxadiazole-linked phenyl protons (δ 7.5–7.9 ppm) .
- Elemental Analysis: Validate empirical formula (e.g., C₁₆H₁₁FN₃O₃) with <0.5% deviation .
Q. How do solvent polarity and pH influence the fluorescence properties of this compound?
- Methodological Answer: Fluorescence intensity is maximized in aprotic solvents (e.g., DMSO) due to reduced quenching effects. The optimal pH range is 5–7, where the compound remains in its neutral form, avoiding protonation/deprotonation of the oxadiazole or amide groups. At pH <5 or >7, fluorescence decreases by 30–50% due to electronic transitions altering excited-state stability .
Advanced Research Questions
Q. What experimental strategies are used to evaluate the compound’s biological activity against cancer targets?
- Methodological Answer:
- Enzyme Inhibition Assays: Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays. IC₅₀ values are calculated from dose-response curves (1–100 µM range) .
- Cell-Based Studies: Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Compare results with positive controls (e.g., doxorubicin) to assess potency .
- Apoptosis Pathways: Use flow cytometry with Annexin V/PI staining to quantify apoptotic cells after 24–48 hr exposure .
Q. How can structural modifications enhance the compound’s bioactivity?
- Methodological Answer:
- Oxidation of Methoxy Groups: Replace the 4-methoxyphenyl group with a hydroxyl derivative (via BBr₃-mediated demethylation) to improve hydrogen-bonding interactions with target proteins .
- Heterocycle Substitution: Replace the oxadiazole ring with a thiadiazole or triazole moiety to alter electron distribution and binding affinity .
- Fluorine Positioning: Introduce fluorine at meta/para positions on the benzamide ring to modulate lipophilicity (logP) and membrane permeability .
Q. How do crystallographic data resolve contradictions in molecular conformation predictions?
- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) reveals:
- Torsional Angles: The dihedral angle between the oxadiazole and fluorobenzamide rings is ~25–30°, confirming non-planar conformation, which contradicts DFT-predicted coplanarity .
- Hydrogen Bonding: Intermolecular N–H···O bonds stabilize the crystal lattice, explaining discrepancies in solubility models .
Q. What methodologies address discrepancies in fluorescence intensity under varying temperatures?
- Methodological Answer:
- Thermal Stability Tests: Fluorescence intensity decreases by 15% at 40°C due to increased non-radiative decay. Use temperature-controlled cuvette holders (±0.1°C accuracy) for reproducible measurements .
- Time-Resolved Spectroscopy: Compare lifetimes (τ) at 25°C vs. 40°C to distinguish thermal quenching from photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
